molecular formula C21H18N2O3S2 B2547291 N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 923468-88-6

N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2547291
CAS RN: 923468-88-6
M. Wt: 410.51
InChI Key: MRIUWEUAYLGOEH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide, also known as FMBTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMBTA is a benzothiazole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Applications

The compound has been studied for its potential antinociceptive and anti-inflammatory properties. Research involving thiazolopyrimidine derivatives, which share structural similarities, demonstrated significant antinociceptive and anti-inflammatory activities. These studies suggest a promising avenue for the development of novel therapeutic agents targeting pain and inflammation, highlighting the compound's relevance in pharmacological research (Selvam et al., 2012).

Antimicrobial and Antimalarial Activity

A novel synthesis approach involving benzothiazole-substituted β-lactam hybrids indicated moderate antimicrobial activities against a range of bacterial strains and showcased potential antimalarial properties. The structural features of these compounds, including the benzothiazole unit, contribute to their biological activities, suggesting that similar structures could possess valuable antimicrobial and antimalarial effects (Alborz et al., 2018).

Catalysis and Synthetic Applications

The furan-2-yl and benzo[d]thiazol-2-yl moieties are pivotal in catalytic processes, as demonstrated in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. These compounds were synthesized via a tandem aza-Piancatelli rearrangement/Michael reaction, showcasing the utility of such structures in facilitating chemical transformations (Reddy et al., 2012).

Corrosion Inhibition

The compound's framework has been implicated in corrosion inhibition studies, where related amino acid compounds demonstrated efficacy in protecting N80 steel in acidic environments. This suggests potential applications in industrial settings, where corrosion resistance is critical (Yadav et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-27-17-10-5-11-18-20(17)22-21(28-18)23(13-16-9-6-12-25-16)19(24)14-26-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIUWEUAYLGOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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